4-{[(2,2,2-Trichloroethoxy)sulfonyl]oxy}benzoic acid
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Overview
Description
4-{[(2,2,2-Trichloroethoxy)sulfonyl]oxy}benzoic acid is a chemical compound known for its unique structure and properties. It is often used as an intermediate in various chemical syntheses and has applications in multiple scientific fields, including chemistry, biology, and industry .
Preparation Methods
The synthesis of 4-{[(2,2,2-Trichloroethoxy)sulfonyl]oxy}benzoic acid typically involves the reaction of benzoic acid derivatives with 2,2,2-trichloroethanol and sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfonate ester . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
4-{[(2,2,2-Trichloroethoxy)sulfonyl]oxy}benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form benzoic acid and 2,2,2-trichloroethanol.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and various nucleophiles depending on the desired product .
Scientific Research Applications
4-{[(2,2,2-Trichloroethoxy)sulfonyl]oxy}benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[(2,2,2-Trichloroethoxy)sulfonyl]oxy}benzoic acid involves its interaction with specific molecular targets. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound’s trichloroethoxy group can also participate in various chemical transformations, contributing to its reactivity and versatility .
Comparison with Similar Compounds
Similar compounds to 4-{[(2,2,2-Trichloroethoxy)sulfonyl]oxy}benzoic acid include:
Benzoic acid derivatives: Compounds like 4-hydroxybenzoic acid and 4-aminobenzoic acid share structural similarities but differ in their functional groups and reactivity.
Sulfonate esters: Compounds such as methyl benzenesulfonate and ethyl benzenesulfonate have similar sulfonate ester functionalities but differ in their alkyl groups.
The uniqueness of this compound lies in its combination of the trichloroethoxy and sulfonate groups, which confer distinct chemical properties and reactivity .
Properties
IUPAC Name |
4-(2,2,2-trichloroethoxysulfonyloxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3O6S/c10-9(11,12)5-17-19(15,16)18-7-3-1-6(2-4-7)8(13)14/h1-4H,5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHIKKVFRVQFLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OS(=O)(=O)OCC(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60798714 |
Source
|
Record name | 4-{[(2,2,2-Trichloroethoxy)sulfonyl]oxy}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60798714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
653605-34-6 |
Source
|
Record name | 4-{[(2,2,2-Trichloroethoxy)sulfonyl]oxy}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60798714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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